2-{[(3,5-dimethyl-1-piperidinyl)acetyl]amino}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(3,5-dimethyl-1-piperidinyl)acetyl]amino}benzamide, also known as DMAB, is a chemical compound that has been widely studied in scientific research. DMAB is a small molecule that has shown promising results in various applications, including cancer treatment and drug discovery. In
Wirkmechanismus
The mechanism of action of 2-{[(3,5-dimethyl-1-piperidinyl)acetyl]amino}benzamide is not fully understood, but studies have suggested that it may act by inhibiting various enzymes and signaling pathways involved in cancer cell growth and survival. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in epigenetic regulation and cancer cell growth. This compound has also been shown to inhibit the activity of protein kinase C (PKC), an enzyme involved in cell signaling and cancer cell survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including inducing apoptosis and cell cycle arrest in cancer cells, reducing inflammation, and protecting against oxidative stress. This compound has also been shown to have neuroprotective effects by reducing neuronal damage and improving cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
2-{[(3,5-dimethyl-1-piperidinyl)acetyl]amino}benzamide has several advantages for lab experiments, including its small size, low toxicity, and ease of synthesis. However, there are also some limitations to using this compound in lab experiments, including its limited solubility in aqueous solutions and its potential for off-target effects.
Zukünftige Richtungen
There are several future directions for the study of 2-{[(3,5-dimethyl-1-piperidinyl)acetyl]amino}benzamide, including further investigation of its mechanism of action and its potential as a therapeutic agent for various diseases. This compound could also be studied in combination with other drugs or therapies to enhance its efficacy. Additionally, the development of more potent and selective this compound analogs could lead to improved therapeutic outcomes.
Synthesemethoden
2-{[(3,5-dimethyl-1-piperidinyl)acetyl]amino}benzamide can be synthesized using various methods, including the reaction of 2-aminobenzamide with 3,5-dimethylpiperidine-4-carboxylic acid. This reaction is typically carried out in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting this compound product can be purified using column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
2-{[(3,5-dimethyl-1-piperidinyl)acetyl]amino}benzamide has been studied in various scientific research applications, including cancer treatment, drug discovery, and neuroprotection. In cancer treatment, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been studied as a potential drug candidate for the treatment of Alzheimer's disease and stroke due to its neuroprotective properties.
Eigenschaften
IUPAC Name |
2-[[2-(3,5-dimethylpiperidin-1-yl)acetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-11-7-12(2)9-19(8-11)10-15(20)18-14-6-4-3-5-13(14)16(17)21/h3-6,11-12H,7-10H2,1-2H3,(H2,17,21)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEIASVUCIDAPRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CC(=O)NC2=CC=CC=C2C(=O)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.